3-(pyridin-2-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

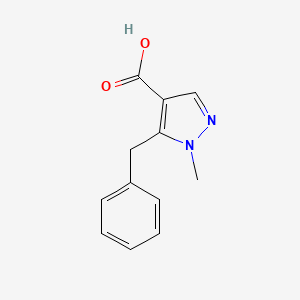

3-(pyridin-2-yl)propanoic acid hydrochloride is a specialty product for proteomics research . It has a molecular weight of 187.62 and a molecular formula of C8H10ClNO2 .

Molecular Structure Analysis

The molecular structure of 3-(pyridin-2-yl)propanoic acid hydrochloride consists of a pyridine ring attached to a propanoic acid group. The molecular formula is C8H10ClNO2 .Wissenschaftliche Forschungsanwendungen

Coordination Polymers Synthesis

3-(pyridin-2-yl)propanoic acid hydrochloride: is utilized in the synthesis of new coordination polymers. These polymers are significant due to their potential applications in catalysis, gas storage, and separation technologies. The compound reacts with silver nitrate, copper(II) nitrate hexahydrate, and zinc nitrate hexahydrate in methanol to form various coordination polymers .

Chelating Agent in Sol-Gels

This compound serves as a bidentate chelating agent for the chelation of rare-earth ions, such as europium (Eu³⁺) and terbium (Tb³⁺). The chelation process enhances fluorescence in sol-gels, which is crucial for developing advanced materials for optical and electronic devices .

Proteomics Research

In proteomics, 3-(pyridin-2-yl)propanoic acid hydrochloride is a specialty product used for protein characterization and identification. It aids in understanding protein interactions, functions, and structures, which is fundamental in the development of new therapeutic agents .

Medicinal Chemistry

The compound is instrumental in the synthesis of novel 2-(pyridin-2-yl)pyrimidine derivatives . These derivatives are explored for their potential biological activities, which could lead to the discovery of new medicinal compounds with therapeutic benefits.

Hydrothermal Synthesis

It is used in hydrothermal synthesis processes to create complex structures like [Zn(PPA)₂(H₂O)₂]ₙ and [Cd(PPA)₂]ₙ . Such structures are studied for their unique properties and potential applications in materials science .

Ligand for Coordination Chemistry

As a ligand, 3-(pyridin-2-yl)propanoic acid hydrochloride forms complexes with various metals. These complexes are important for understanding metal-ligand interactions and are used in the study of transition metal chemistry .

Wirkmechanismus

Target of Action

It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Similar compounds have been known to react with amine and thiol groups, commonly used in the crosslinking of proteins . This suggests that 3-(pyridin-2-yl)propanoic acid hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

It is used in the preparation of new coordination polymers of ag, cu, and zn , indicating that it may be involved in metal ion coordination and related biochemical pathways.

Result of Action

Given its use in proteomics research , it may have effects on protein structure or function.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyridin-2-yl)propanoic acid hydrochloride involves the reaction of pyridine-2-carboxylic acid with 3-bromopropanoic acid followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Pyridine-2-carboxylic acid", "3-bromopropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve pyridine-2-carboxylic acid in diethyl ether and add 3-bromopropanoic acid and sodium hydroxide. Stir the mixture at room temperature for several hours.", "Step 2: Extract the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 3-(pyridin-2-yl)propanoic acid.", "Step 4: Dissolve 3-(pyridin-2-yl)propanoic acid in hydrochloric acid and heat the mixture under reflux for several hours.", "Step 5: Cool the mixture and filter the precipitated solid.", "Step 6: Wash the solid with water and dry under vacuum to obtain 3-(pyridin-2-yl)propanoic acid hydrochloride." ] } | |

CAS-Nummer |

880094-03-1 |

Produktname |

3-(pyridin-2-yl)propanoic acid hydrochloride |

Molekularformel |

C8H10ClNO2 |

Molekulargewicht |

187.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6264408.png)